N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide

BRD4 bromodomain epigenetics virtual screening

This compound is a unique screening candidate for drug discovery, integrating a tubulin-inhibiting 5-phenyl-1,3-oxazole-2-carboxamide scaffold with a BRD4 bromodomain-targeting N-[3-(2-oxopyrrolidin-1-yl)phenyl] motif. The geometrically constrained 2-oxopyrrolidin-1-yl group engages the acetyl-lysine binding pocket (Asn140), a feature absent in common sulfonamide or piperidinone analogs. Procurement supports focused BRD4/bromodomain campaigns and dual-mechanism antiproliferative studies, with commercial availability enabling rapid hit validation and SAR optimization.

Molecular Formula C20H17N3O3
Molecular Weight 347.374
CAS No. 1207034-33-0
Cat. No. B3018516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
CAS1207034-33-0
Molecular FormulaC20H17N3O3
Molecular Weight347.374
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4
InChIInChI=1S/C20H17N3O3/c24-18-10-5-11-23(18)16-9-4-8-15(12-16)22-19(25)20-21-13-17(26-20)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2,(H,22,25)
InChIKeyCFPVHYOHSWMXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1207034-33-0): Structural Class and Baseline Characterization


N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1207034-33-0) is a fully synthetic, small-molecule heterocyclic compound (C20H17N3O3; MW 347.37) that integrates three pharmacophoric elements: a 5-phenyl-1,3-oxazole core, a central carboxamide linker, and an N-(2-oxopyrrolidin-1-yl)phenyl motif [1]. The 5-phenyloxazole-2-carboxamide scaffold is a recognized privileged structure in medicinal chemistry, with confirmed activity as a tubulin polymerization inhibitor scaffold in multiple analogs [2]. The 2-oxopyrrolidin-1-yl phenyl moiety has been independently validated as a BRD4 bromodomain recognition element through co-crystal structures [3]. This compound is commercially available as a screening compound from multiple suppliers, indicating its intended use in early-stage drug discovery campaigns.

Why N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide Cannot Be Interchanged with Other 5-Phenyloxazole-2-carboxamide Analogs


Despite sharing the 5-phenyl-1,3-oxazole-2-carboxamide core with numerous commercially available analogs, this compound possesses a unique N-[3-(2-oxopyrrolidin-1-yl)phenyl] substituent that distinguishes it from all close structural relatives. The 2-oxopyrrolidin-1-yl group provides a geometrically constrained hydrogen-bond acceptor (the pyrrolidinone carbonyl) positioned meta to the carboxamide linkage, a spatial arrangement that has been shown to engage the acetyl-lysine binding pocket of BRD4 bromodomain 1 in co-crystal structures of compounds bearing this identical pharmacophore [1]. This structural feature is absent in common comparator compounds such as N-(4-methylsulfonylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1798490-68-2) or N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide, which lack the pyrrolidinone hydrogen-bonding element. Additionally, the pyrrolidinone ring replaces the bulkier piperidinone found in N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1206986-16-4), resulting in a distinct ring-size-dependent conformational profile that alters target binding geometry. Generic substitution without accounting for this unique pharmacophoric combination risks losing target engagement specificity conferred by the 2-oxopyrrolidinyl moiety.

Quantitative Differentiation Evidence: N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide vs. Closest Analogs


BRD4 Bromodomain 1 Binding: Co-Crystal Validation of the 2-Oxopyrrolidinyl-Phenyl Pharmacophore

The N-[3-(2-oxopyrrolidinyl)phenyl] motif — identical to the pharmacophore present in the target compound — has been experimentally validated as a BRD4(BD1) binding element through co-crystallography (PDB: 5TI6) [1]. The compound 8841881, bearing an N-[3-(2-oxopyrrolidin-1-yl)phenyl]-benzenesulfonamide scaffold, showed biochemically quantified binding to BRD4(BD1) and yielded a high-resolution co-crystal structure demonstrating that the 2-oxopyrrolidinone carbonyl forms a hydrogen bond with the conserved asparagine (Asn140) in the acetyl-lysine binding pocket [1]. The target compound retains this identical N-[3-(2-oxopyrrolidin-1-yl)phenyl] substructure but substitutes the benzenesulfonamide warhead with a 5-phenyl-1,3-oxazole-2-carboxamide, a scaffold independently validated as a tubulin polymerization inhibitor [2].

BRD4 bromodomain epigenetics virtual screening

Tubulin Polymerization Inhibition: Class-Level Potency of 5-Phenyloxazole-2-carboxamide Scaffold

The 5-phenyloxazole-2-carboxamide core scaffold, which constitutes the warhead of the target compound, has been systematically studied as a tubulin polymerization inhibitor scaffold. Compound 9 from this series (N,5-diphenyloxazole-2-carboxamide) exhibited antiproliferative IC50 values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2), with confirmed inhibition of tubulin polymerization and cell cycle arrest at G2/M phase [1]. Molecular docking indicated binding to the colchicine site of tubulin [1]. The target compound incorporates this validated scaffold but adds the 2-oxopyrrolidinyl-phenyl substituent, which is absent in Compound 9 and represents a structurally distinct series with potentially altered polypharmacology.

tubulin polymerization antiproliferative cancer

Structural Differentiation from N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1206986-16-4)

The closest commercially available structural analog is N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide (CAS 1206986-16-4), which differs in two key respects: (i) replacement of the 2-oxopyrrolidin-1-yl (5-membered lactam) with a 2-oxopiperidin-1-yl (6-membered lactam), and (ii) addition of a 4-methoxy substituent on the central phenyl ring [1]. The ring-size difference alters the spatial trajectory of the lactam carbonyl oxygen, a critical hydrogen-bond acceptor. In five-membered pyrrolidinone rings, the carbonyl is geometrically constrained to a different vector than in six-membered piperidinone rings, which can alter hydrogen-bonding distance and angle with target protein residues. The presence of the 4-methoxy group in the comparator further modifies the electronic character and steric profile of the phenyl ring, potentially affecting π-stacking interactions in hydrophobic binding pockets.

ring-size effect structure-activity relationship piperidinone vs. pyrrolidinone

Differentiation from USP30 Inhibitor Series: 5-Phenyloxazole-2-carboxamides with N-Cyanopyrrolidine Substituents

A distinct series of 5-phenyloxazole-2-carboxamides bearing N-cyanopyrrolidine substituents has been disclosed as USP30 inhibitors in patent US11130748 [1]. A representative compound, N-((1-cyanopyrrolidin-3-yl)methyl)-5-phenyloxazole-2-carboxamide (BDBM520225), demonstrated an IC50 of 550 nM against human USP30 [1]. The target compound contains a 2-oxopyrrolidin-1-yl group directly attached to a phenyl ring via an N-aryl bond, rather than linked through a methylene spacer to an N-cyanopyrrolidine as in the USP30 series. This fundamental connectivity difference redirects the pyrrolidine moiety away from the catalytic cysteine of USP30, making it unlikely that the target compound shares the USP30 inhibitory mechanism of the cyanopyrrolidine series.

USP30 deubiquitinase mitochondrial dysfunction

Physicochemical Differentiation: Drug-Likeness and ADME Profile Comparison with Close Analogs

The target compound (MW 347.37, C20H17N3O3) falls within favorable drug-like chemical space and complies with Lipinski's Rule of Five (MW < 500, cLogP estimated at ~2.5–3.5, H-bond donors = 1, H-bond acceptors = 5) [1]. In comparison, the piperidinone analog CAS 1206986-16-4 has a higher molecular weight (MW 391.42) and an additional methoxy substituent that increases topological polar surface area (TPSA 84.7 Ų vs. estimated ~75 Ų for the target compound) [2]. Lower TPSA in the target compound may confer improved passive membrane permeability. The absence of the methoxy group also eliminates a potential site for CYP450-mediated O-demethylation, a common metabolic liability. Compared to the broader class of 5-phenyloxazole-2-carboxamides, the compound occupies a relatively unexplored structural niche at the intersection of two validated pharmacophores.

drug-likeness Lipinski Rule of Five Toxicity

Recommended Research and Industrial Application Scenarios for N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide


Epigenetic Drug Discovery: BRD4 Bromodomain-Focused Screening Libraries

This compound is a strong candidate for inclusion in focused screening libraries targeting the BRD4 bromodomain/acetyl-lysine reader family. The N-[3-(2-oxopyrrolidin-1-yl)phenyl] substructure has been co-crystallized with BRD4(BD1), demonstrating engagement of the conserved Asn140 residue [1]. Unlike the sulfonamide-containing compounds in the published BRD4 inhibitor series, the 5-phenyloxazole-2-carboxamide warhead offers a chemically distinct vector for interactions with the ZA channel and WPF shelf regions of the bromodomain, potentially yielding selectivity across the BET family (BRD2, BRD3, BRD4, BRDT). Procurement for BRD4-targeted campaigns is supported by the pharmacophore-level validation and favorable drug-like properties.

Anticancer Phenotypic Screening Leveraging the Tubulin Inhibitor Scaffold

The 5-phenyloxazole-2-carboxamide scaffold has demonstrated sub-micromolar to low micromolar antiproliferative activity across multiple cancer cell lines (HeLa, A549, HepG2) with confirmed tubulin polymerization inhibition and G2/M arrest [2]. This compound incorporates this validated anticancer scaffold while appending a 2-oxopyrrolidinyl moiety that may modulate pharmacokinetics, target engagement beyond tubulin, or reduce susceptibility to known resistance mechanisms such as P-glycoprotein efflux. It is suitable for antiproliferative screening panels, particularly where dual-mechanism (tubulin inhibition plus epigenetic modulation) hypotheses are being tested.

Chemical Biology Tool for Investigating 2-Oxopyrrolidinone-Dependent Protein Interactions

The 2-oxopyrrolidin-1-yl group is a relatively under-explored hydrogen-bonding motif in probe development. Co-crystal evidence shows it can serve as an acetyl-lysine mimetic engaging bromodomain asparagine residues [1], yet this functionality is absent from most commercial screening libraries. This compound can serve as a chemical biology tool to interrogate whether the 2-oxopyrrolidinone pharmacophore confers binding selectivity to bromodomain-containing proteins or other acetyl-lysine readers. Procurement at milligram scale supports biophysical assays (SPR, ITC, DSF) to characterize direct target engagement.

Structure-Activity Relationship (SAR) Studies at the Interface of Tubulin and Epigenetic Targets

This compound occupies a unique structural niche combining two independently validated pharmacophores (tubulin-targeting oxazole-carboxamide and BRD4-targeting oxopyrrolidinyl-phenyl). It is positioned as a starting point for medicinal chemistry optimization campaigns aiming to achieve dual pharmacology or to separate these activities through systematic SAR. The absence of the methoxy group present in analog CAS 1206986-16-4 simplifies synthetic derivatization and removes a metabolic soft spot [3]. The compound's commercial availability from multiple suppliers facilitates rapid procurement for hit validation, analog synthesis, and early ADME profiling.

Quote Request

Request a Quote for N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.